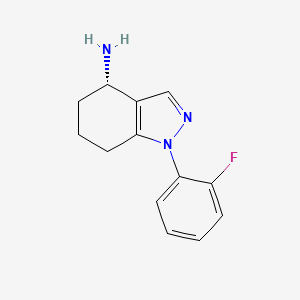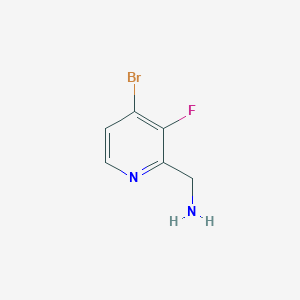
(R)-2-(3-(6-Aminopyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(3-(6-Aminopyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol is a chiral compound that features a pyridine ring, a triazole ring, and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-(6-Aminopyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Formation of the Triazole Ring: The triazole ring can be formed via a cyclization reaction involving a hydrazine derivative and a nitrile compound.
Coupling of the Pyridine and Triazole Rings: The pyridine and triazole rings are coupled through a nucleophilic substitution reaction, where the amino group on the pyridine ring reacts with a suitable leaving group on the triazole ring.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via a reduction reaction, such as the reduction of a carbonyl group using a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of ®-2-(3-(6-Aminopyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group in ®-2-(3-(6-Aminopyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol can undergo oxidation to form a carbonyl group.
Reduction: The compound can be reduced to modify the functional groups, such as reducing a nitro group to an amino group.
Substitution: The amino group on the pyridine ring can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonates under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine or alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal ions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development: Due to its unique structure, the compound is investigated for its potential as a therapeutic agent in treating various diseases.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of ®-2-(3-(6-Aminopyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The specific pathways involved depend on the biological context and the target molecule.
類似化合物との比較
Similar Compounds
(S)-2-(3-(6-Aminopyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol: The enantiomer of the compound, which may have different biological activities.
2-(3-(6-Aminopyridin-2-yl)-4H-1,2,4-triazol-4-yl)ethanol: A similar compound with an ethyl group instead of a propyl group.
Uniqueness
Chirality: The ®-enantiomer may exhibit different biological activities compared to the (S)-enantiomer.
Functional Groups:
特性
分子式 |
C10H13N5O |
|---|---|
分子量 |
219.24 g/mol |
IUPAC名 |
(2R)-2-[3-(6-aminopyridin-2-yl)-1,2,4-triazol-4-yl]propan-1-ol |
InChI |
InChI=1S/C10H13N5O/c1-7(5-16)15-6-12-14-10(15)8-3-2-4-9(11)13-8/h2-4,6-7,16H,5H2,1H3,(H2,11,13)/t7-/m1/s1 |
InChIキー |
NRZLITWCRKNXRW-SSDOTTSWSA-N |
異性体SMILES |
C[C@H](CO)N1C=NN=C1C2=NC(=CC=C2)N |
正規SMILES |
CC(CO)N1C=NN=C1C2=NC(=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Azaspiro[2.4]heptane-1-carbonitrile](/img/structure/B15226581.png)
![2-(Aminomethyl)spiro[2.5]octane-1-carboxylic acid](/img/structure/B15226587.png)
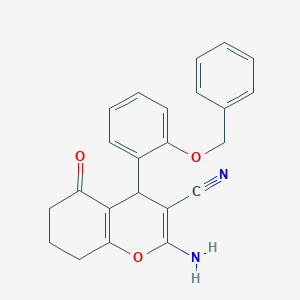
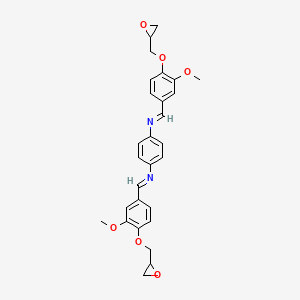

![(2R,3AS,6aR)-1-(tert-butoxycarbonyl)hexahydro-1H-furo[3,4-b]pyrrole-2-carboxylic acid](/img/structure/B15226615.png)
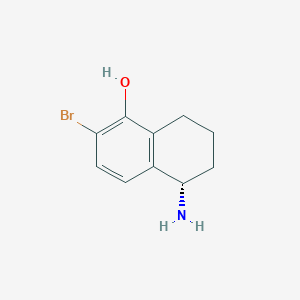
![2-Cyclobutyl-2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-amine](/img/structure/B15226627.png)
![5-(3-(5-Methyl-2-oxobenzo[d]oxazol-3(2H)-yl)propanoyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B15226641.png)
![N-Methylspiro[3.4]octan-2-amine](/img/structure/B15226648.png)

